molecular formula C12H15FO B2731477 2-(4-Fluorophenyl)cyclohexanol CAS No. 851337-37-6

2-(4-Fluorophenyl)cyclohexanol

Cat. No.: B2731477
CAS No.: 851337-37-6
M. Wt: 194.249
InChI Key: WOONSTDBFNVLTK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclohexanol is an organic compound with the molecular formula C12H15FO It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a 4-fluorophenyl group

Scientific Research Applications

2-(4-Fluorophenyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

2-(4-Fluorophenyl)cyclohexanol is considered hazardous. It has been associated with various hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclohexanol typically involves the following steps:

    Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the desired product.

    Reduction: Another method involves the reduction of 2-(4-fluorophenyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(4-fluorophenyl)cyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form 2-(4-fluorophenyl)cyclohexane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: 2-(4-Fluorophenyl)cyclohexanone.

    Reduction: 2-(4-Fluorophenyl)cyclohexane.

    Substitution: Various substituted cyclohexane derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclohexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the fluorophenyl group can interact with hydrophobic regions of proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the fluorophenyl group.

    2-Phenylcyclohexanol: Similar structure but without the fluorine atom.

    4-Fluorophenylmethanol: Contains the fluorophenyl group but lacks the cyclohexane ring.

Uniqueness

2-(4-Fluorophenyl)cyclohexanol is unique due to the presence of both the cyclohexane ring and the fluorophenyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONSTDBFNVLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled solution of 4-Fluorophenylmagnesium bromide (1.0M in THF, 4.94 mL, 4.94 mmol) in dry THF (10 mL) at −78° C. is added Copper (I) Bromide Dimethylsulfide complex (51 mg, 0.25 mmol) and the resulting mixture is stirred at −78° C. for 10 min, followed by the slow addition of a solution of 7-Oxa-bicyclo[4.1.0]heptane (500 μL, 4.94 mmol) in THF (2 mL). The reaction is warmed to 0° C. and is stirred for 2 hour. Then the reaction is quenched with saturated NH4Cl solution (20 mL). The resulting mixture is extracted with EtOAc (10 mL×3). The organic layers are combined, washed with brine (10 mL×1), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude is purified by silica flash column chromatography using EtOAc in Heptane (gradient from 0% to 35%) to give 700 mg of desired product.
Quantity
4.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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